![molecular formula C16H20N2O3S B4853426 N,N-diallyl-4-[(allylamino)sulfonyl]benzamide](/img/structure/B4853426.png)
N,N-diallyl-4-[(allylamino)sulfonyl]benzamide
Overview
Description
N,N-diallyl-4-[(allylamino)sulfonyl]benzamide, also known as DASB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DASB is a selective serotonin reuptake inhibitor (SSRI) that has been used to study the serotonin transporter (SERT) in various biological systems.
Mechanism of Action
N,N-diallyl-4-[(allylamino)sulfonyl]benzamide binds to the serotonin transporter with high affinity and selectivity. The binding of N,N-diallyl-4-[(allylamino)sulfonyl]benzamide to the transporter results in the inhibition of serotonin reuptake, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can be visualized and quantified using various imaging techniques.
Biochemical and Physiological Effects:
N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the serotonin transporter, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems. N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,N-diallyl-4-[(allylamino)sulfonyl]benzamide is its selectivity for the serotonin transporter, which allows for the visualization and quantification of the transporter in various biological systems. However, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has a relatively short half-life and may not be suitable for long-term studies. In addition, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide is a relatively expensive compound, which may limit its use in certain research applications.
Future Directions
There are a number of future directions for the use of N,N-diallyl-4-[(allylamino)sulfonyl]benzamide in scientific research. One potential application is in the study of the serotonin transporter in psychiatric disorders, such as depression and anxiety. N,N-diallyl-4-[(allylamino)sulfonyl]benzamide could also be used to study the effects of drugs on the serotonin transporter, providing insights into the mechanisms of action of these drugs. Finally, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide could be used in the development of new imaging techniques for the visualization of the serotonin transporter in vivo.
Conclusion:
In conclusion, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. N,N-diallyl-4-[(allylamino)sulfonyl]benzamide is a selective serotonin reuptake inhibitor that has been used to study the serotonin transporter in various biological systems. While N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has a number of advantages, including its selectivity for the serotonin transporter, there are also limitations to its use. However, there are a number of future directions for the use of N,N-diallyl-4-[(allylamino)sulfonyl]benzamide in scientific research, including the study of psychiatric disorders and the development of new imaging techniques.
Scientific Research Applications
N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has been widely used in scientific research to study the serotonin transporter. The serotonin transporter is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating the neurotransmitter signal. N,N-diallyl-4-[(allylamino)sulfonyl]benzamide binds selectively to the serotonin transporter, allowing for the visualization and quantification of the transporter in various biological systems.
properties
IUPAC Name |
N,N-bis(prop-2-enyl)-4-(prop-2-enylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-11-17-22(20,21)15-9-7-14(8-10-15)16(19)18(12-5-2)13-6-3/h4-10,17H,1-3,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLVITYSNDBVMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(prop-2-enyl)-4-(prop-2-enylsulfamoyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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